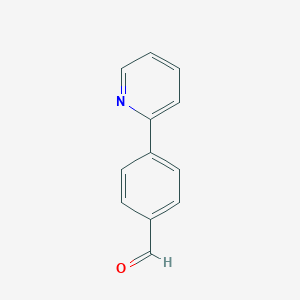

4-Pyridin-2-ylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLYGLCBSFKJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363914 | |

| Record name | 4-(2-Pyridyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127406-56-8 | |

| Record name | 4-(2-Pyridinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridinyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127406568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Pyridyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-PYRIDINYL)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65SW8X25MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)benzaldehyde via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(pyridin-2-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the core principles of the reaction, provides established experimental protocols, and presents key reaction parameters in a structured format for easy comparison. Furthermore, it includes mandatory visualizations of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous starting materials have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

4-(Pyridin-2-yl)benzaldehyde is a key intermediate in the synthesis of various biologically active compounds and ligands for metal complexes. The molecule incorporates a pyridine ring, a common motif in pharmaceuticals, and a benzaldehyde moiety, which is a versatile functional group for further chemical transformations. The Suzuki coupling of a 2-halopyridine with 4-formylphenylboronic acid represents a direct and efficient route to this important compound.

Reaction Principle

The synthesis of 4-(pyridin-2-yl)benzaldehyde via Suzuki coupling involves the reaction of a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.

Overall Reaction Scheme:

The catalytic cycle of the Suzuki coupling reaction is generally understood to proceed through three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While a specific, high-yielding protocol for the direct synthesis of 4-(pyridin-2-yl)benzaldehyde can be elusive due to potential side reactions, the following procedures are based on well-established methods for analogous Suzuki couplings and can be adapted and optimized.

General Protocol for Suzuki Coupling of 2-Bromopyridine with 4-Formylphenylboronic Acid

This protocol is adapted from a reliable procedure for the Suzuki coupling of 4-bromobenzaldehyde.

Materials:

-

2-Bromopyridine

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Water (deionized)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Activated carbon (e.g., Darco G-60)

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, combine 2-bromopyridine (1.0 equiv), 4-formylphenylboronic acid (1.05-1.2 equiv), and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to dissolve the solids.

-

Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), a 2 M aqueous solution of sodium carbonate (1.2 equiv), and deionized water.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and stir the mixture open to the atmosphere for a few minutes. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction and Washing: Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic extracts and wash them sequentially with 5% aqueous sodium bicarbonate solution and then with brine.

-

Drying and Decolorizing: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Add activated carbon and stir for 30 minutes to decolorize the solution.

-

Purification: Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 4-(pyridin-2-yl)benzaldehyde as a solid.

Potential Challenges and Alternative Conditions

It is important to note that the Suzuki coupling of 2-bromopyridine with 2-formylphenylboronic acid has been reported to yield an unexpected dimeric product under certain conditions, specifically when using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a DME/water solvent system. This highlights the sensitivity of this specific transformation and the need for careful optimization of reaction conditions.

Alternative Conditions to Consider:

-

Catalysts: Other common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and palladium on carbon (Pd/C).

-

Bases: Alternative bases that can be employed include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

-

Solvents: Different solvent systems such as 1,4-dioxane/water, toluene/water, or DMF can be explored.

Data Presentation

The following table summarizes typical quantitative data for Suzuki-Miyaura coupling reactions involving halopyridines and arylboronic acids, which can serve as a starting point for the optimization of the synthesis of 4-(pyridin-2-yl)benzaldehyde.

| Reactant 1 (Equiv) | Reactant 2 (Equiv) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine (1.0) | 4-Formylphenylboronic acid (1.1) | Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Na₂CO₃ (2.0) | 1-Propanol/H₂O | Reflux | 1-4 | Variable |

| 2-Chloropyridine (1.0) | 4-Formylphenylboronic acid (1.2) | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-24 | Variable |

| 2-Bromopyridine (1.0) | Phenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | Toluene | 110 | 16 | 85-95 |

| 2-Iodopyridine (1.0) | 4-Formylphenylboronic acid (1.05) | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | High |

Characterization of 4-(Pyridin-2-yl)benzaldehyde

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehydic proton, and aromatic protons of both the pyridine and benzene rings. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde and the aromatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₂H₉NO. |

| Melting Point | Comparison with the literature value. |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-(pyridin-2-yl)benzaldehyde.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of 4-(pyridin-2-yl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method. This guide has provided a detailed overview of the reaction, including practical experimental protocols, a summary of key reaction parameters, and essential visualizations of the process. While the synthesis may require optimization to avoid potential side reactions, the principles and procedures outlined herein offer a solid foundation for the successful preparation of this important chemical intermediate. For researchers and professionals in drug development, mastering this synthetic route provides access to a key building block for the creation of novel and complex molecular architectures.

An In-depth Technical Guide to the Purification of 4-(Pyridin-2-yl)benzaldehyde by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the purification of 4-(pyridin-2-yl)benzaldehyde using column chromatography. It details the relevant physicochemical properties, potential impurities, and step-by-step experimental protocols for achieving high purity, a critical requirement for its application in pharmaceutical synthesis and materials science.

Introduction: The Importance of Pure 4-(Pyridin-2-yl)benzaldehyde

4-(Pyridin-2-yl)benzaldehyde is a pivotal bifunctional building block in organic synthesis. Its structure, featuring both a reactive aldehyde group and a metal-coordinating pyridine ring, makes it a valuable precursor for the synthesis of complex molecules. It is particularly significant as an intermediate in the development of pharmaceuticals, including kinase inhibitors that target signaling pathways implicated in diseases like cancer.[1][2] Given that the purity of starting materials directly impacts the yield, reproducibility, and impurity profile of subsequent reactions and the biological activity of the final compounds, robust purification methods are essential. Column chromatography is the most effective and widely used technique for this purpose.

Physicochemical Properties and Impurity Profile

A successful chromatographic separation strategy relies on understanding the properties of the target compound and its potential impurities.

-

Physicochemical Properties: 4-(Pyridin-2-yl)benzaldehyde is a p-substituted benzaldehyde with a molecular weight of 183.21 g/mol .[3] The presence of the polar aldehyde group and the nitrogen atom in the pyridine ring imparts moderate polarity to the molecule. This polarity dictates its interaction with the stationary phase and its solubility in various mobile phases.

-

Typical Synthesis and Potential Impurities: 4-(Pyridin-2-yl)benzaldehyde is commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halopyridine (e.g., 2-bromopyridine) and 4-formylphenylboronic acid.[4] This synthetic route can introduce several impurities that must be removed:

-

Unreacted Starting Materials: Residual 2-bromopyridine and 4-formylphenylboronic acid.

-

Homocoupling Byproducts: Formation of 4,4'-biphenyldicarboxaldehyde (from the boronic acid) and 2,2'-bipyridine (from the halopyridine).[5]

-

Protodeboronation Product: Formation of benzaldehyde from the boronic acid.

-

Catalyst Residues: Palladium complexes and phosphine ligands (or their oxides) from the catalyst system can contaminate the crude product.[6]

-

Experimental Protocols for Column Chromatography

The choice of stationary phase is critical. Both alumina and silica gel can be employed, with the selection depending on the specific impurity profile and the stability of the compound.

Protocol 1: Purification using Activated Alumina (Alox)

Activated alumina is a basic stationary phase and can be advantageous for purifying pyridine-containing compounds, as the basic nitrogen is less likely to strongly and irreversibly bind to the support.

Methodology:

-

Column Preparation: Select a glass column of appropriate size (a 20-50:1 ratio of stationary phase to crude product by weight is recommended). Prepare a slurry of activated alumina (neutral or basic, Brockmann I) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed alumina.

-

Sample Loading: Dissolve the crude 4-(pyridin-2-yl)benzaldehyde in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of alumina or celite and carefully adding the powder to the top of the column.

-

Elution: Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (H/EtOAc). A typical starting point is a 10:1 H/EtOAc mixture.

-

Gradient Elution: Gradually increase the polarity of the mobile phase to elute the product. A stepwise gradient from H/EtOAc 10:1 to 2:1 has been shown to be effective.[7]

-

Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC), typically with a mobile phase such as H/EtOAc 5:1. The product can be visualized under UV light. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-(pyridin-2-yl)benzaldehyde as a solid.

Protocol 2: Purification using Silica Gel

Silica gel is the most common stationary phase in column chromatography. However, due to its slightly acidic nature, it can sometimes cause issues with acid-sensitive compounds like aldehydes (e.g., acetal formation with alcohol eluents) or basic compounds like pyridines (e.g., peak tailing). These issues can be mitigated.

Methodology:

-

Column Preparation: Prepare a slurry of silica gel (200-400 mesh) in the initial mobile phase (e.g., hexane/ethyl acetate). Pack the column as described for alumina.

-

Mobile Phase Modification (Optional but Recommended): To prevent peak tailing and potential degradation, it is advisable to add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system.

-

Sample Loading: Load the sample as described in the alumina protocol (wet or dry loading).

-

Elution: Use a solvent system such as hexane/ethyl acetate or dichloromethane/methanol. The polarity should be determined by prior TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

-

Fraction Collection and Analysis: Collect and analyze fractions using TLC, visualizing under UV light.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Comparison of Chromatographic Conditions

The following table summarizes the recommended parameters for the purification of 4-(pyridin-2-yl)benzaldehyde.

| Parameter | Method 1: Activated Alumina | Method 2: Silica Gel |

| Stationary Phase | Activated Alumina (Neutral or Basic) | Silica Gel (200-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 10:1 → 2:1) | Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Mobile Phase Modifier | Not usually required. | Triethylamine (0.1-1%) recommended to prevent tailing. |

| Typical TLC Rf | ~0.34 (in 5:1 Hexane/EtOAc)[7] | Target ~0.2-0.4 in the chosen eluent system. |

| Advantages | Good for acid-sensitive substrates; reduces tailing of basic compounds. | High resolving power; widely available and cost-effective. |

| Considerations | May have lower resolving power than silica gel for some impurities. | The acidic surface can cause degradation or strong adsorption of the pyridine moiety if not deactivated with a base. |

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate the purification workflow, the logic for parameter selection, and the biological context of the purified compound.

Caption: Experimental workflow for the purification of 4-(pyridin-2-yl)benzaldehyde.

Caption: Logic for selecting chromatography parameters based on compound properties.

Caption: Kinase signaling pathway targeted by inhibitors derived from 4-(pyridin-2-yl)benzaldehyde.

Biological Context: A Precursor for Kinase Inhibitors

While 4-(pyridin-2-yl)benzaldehyde itself is not directly reported to be a signaling molecule, it is a critical starting material for the synthesis of compounds that are. The pyridine scaffold is a common feature in many kinase inhibitors.[8][9][10] For example, derivatives are designed to target enzymes like PIM-1 kinase and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][8] The inhibition of these pathways is a validated strategy in cancer therapy. Therefore, the availability of highly pure 4-(pyridin-2-yl)benzaldehyde is a crucial first step for researchers in drug discovery aiming to synthesize and evaluate novel therapeutic agents.

Conclusion

The purification of 4-(pyridin-2-yl)benzaldehyde is reliably achieved by column chromatography. The choice between activated alumina and silica gel as the stationary phase depends on the specific context of the synthesis. Alumina is a robust choice that avoids potential acid-catalyzed side reactions and minimizes peak tailing of the basic pyridine compound. Silica gel offers high resolving power but often requires the addition of a basic modifier like triethylamine to ensure a successful and high-yielding separation. By following the detailed protocols and considering the logical relationships outlined in this guide, researchers can consistently obtain high-purity material suitable for the demanding applications in pharmaceutical and materials science research.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: ¹H NMR Characterization of 4-(pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-(pyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. This document outlines the synthesis, spectral data acquisition, and detailed signal interpretation for this compound.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(pyridin-2-yl)benzaldehyde was acquired in deuterated chloroform (CDCl₃) at 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for 4-(pyridin-2-yl)benzaldehyde in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 10.09 | Singlet (s) | - | 1H | H-1 (Aldehyde) |

| 2 | 8.75 | Doublet (d) | 4.7 | 1H | H-6' |

| 3 | 8.18 | Doublet (d) | 8.1 | 2H | H-3, H-5 |

| 4 | 8.00 | Doublet (d) | 8.1 | 2H | H-2, H-6 |

| 5 | 7.82 | Multiplet (m) | - | 2H | H-3', H-4' |

| 6 | 7.33 | Multiplet (m) | - | 1H | H-5' |

Note: The assignments are based on established chemical shift principles for substituted aromatic systems. The original data source presented some ambiguities in integration and multiplicity which have been interpreted based on the molecular structure.[1]

Experimental Protocols

Synthesis of 4-(pyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling[1]

This protocol details the synthesis of the title compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(4-formylphenyl)boronic acid

-

2-bromopyridine

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Saturated salt water

-

Silica gel

Procedure:

-

To a reaction vessel, add (4-formylphenyl)boronic acid (1.74 g, 11.6 mmol) and potassium carbonate (4.26 g, 30.8 mmol).

-

Add a solvent mixture of 1,4-dioxane (60.0 mL) and water (15.0 mL).

-

Stir the solution at room temperature and bubble with nitrogen gas for 30 minutes to degas the mixture.

-

Add 2-bromopyridine (735 μL, 1.22 g, 7.71 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.45 g, 0.39 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 9 hours.

-

After cooling to room temperature, remove the solvent using a rotary evaporator.

-

The resulting residue is poured into saturated salt water and extracted with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

After filtration and solvent evaporation, purify the crude product by silica-gel column chromatography using an ethyl acetate/hexane mixture (1:2, v/v) as the eluent to yield 4-(pyridin-2-yl)benzaldehyde.

¹H NMR Sample Preparation and Data Acquisition

This section outlines a standard procedure for preparing a sample for ¹H NMR analysis.

Materials:

-

4-(pyridin-2-yl)benzaldehyde (5-25 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm, high-precision)

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh approximately 5-25 mg of 4-(pyridin-2-yl)benzaldehyde and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

The prepared sample is then placed in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for aromatic compounds, and a relaxation delay to ensure quantitative integration.

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for the characterization of 4-(pyridin-2-yl)benzaldehyde, from its chemical synthesis to the final spectral analysis.

Caption: Workflow for Synthesis and ¹H NMR Characterization.

References

An In-depth Technical Guide on the 13C NMR Spectral Data of 4-(pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)benzaldehyde is a bi-aryl compound containing both a pyridine and a benzaldehyde moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential applications in the synthesis of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide focuses on the ¹³C NMR spectroscopy of 4-(pyridin-2-yl)benzaldehyde, providing a framework for its analysis.

Molecular Structure and Carbon Numbering

The systematic numbering of the carbon atoms is crucial for the unambiguous assignment of NMR signals. The structure and numbering of 4-(pyridin-2-yl)benzaldehyde are presented below:

Caption: Molecular structure and atom numbering of 4-(pyridin-2-yl)benzaldehyde.

Experimental Protocol for ¹³C NMR Spectroscopy

The following outlines a standard protocol for acquiring a ¹³C NMR spectrum of 4-(pyridin-2-yl)benzaldehyde.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of 4-(pyridin-2-yl)benzaldehyde is of high purity (≥98%) to avoid interference from impurity signals.

-

Solvent Selection: A deuterated solvent that provides good solubility for the compound is essential. Chloroform-d (CDCl₃) is a common choice for aromatic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Nucleus: ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm to cover the expected range of carbon chemical shifts.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to obtain a good signal-to-noise ratio.

-

-

Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply baseline correction to ensure accurate integration and peak picking.

-

Data Presentation

As of the latest search, specific, experimentally verified ¹³C NMR chemical shift data for 4-(pyridin-2-yl)benzaldehyde is not available in the public domain. For accurate research and development, it is imperative to acquire this data experimentally following the protocol outlined above.

Once obtained, the data should be presented in a structured table for clarity and ease of comparison.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(pyridin-2-yl)benzaldehyde

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~192 | Aldehydic carbonyl, highly deshielded. |

| C1' | ~156 | Carbon of the pyridine ring attached to the benzaldehyde ring. |

| C2', C6' | ~121-125 | Carbons ortho to the nitrogen in the pyridine ring. |

| C3', C5' | ~137-149 | Carbons meta to the nitrogen in the pyridine ring. |

| C4' | ~120 | Carbon para to the nitrogen in the pyridine ring. |

| C1 | ~145 | Carbon of the benzaldehyde ring attached to the pyridine ring. |

| C2, C6 | ~127-130 | Carbons ortho to the pyridine substituent. |

| C3, C5 | ~130 | Carbons meta to the pyridine substituent. |

| C4 | ~135 | Carbon para to the pyridine substituent, attached to the aldehyde group. |

Note: These are predicted values based on known substituent effects on benzene and pyridine rings. Actual experimental values may vary.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of 4-(pyridin-2-yl)benzaldehyde, from sample preparation to final data interpretation.

Caption: Logical workflow for the ¹³C NMR analysis of 4-(pyridin-2-yl)benzaldehyde.

Crystal Structure of 4-(pyridin-2-yl)benzaldehyde: A Search for Experimental Data

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), the experimentally determined crystal structure of 4-(pyridin-2-yl)benzaldehyde has not been located in publicly available literature or data repositories. Therefore, a detailed technical guide based on its single-crystal X-ray analysis cannot be provided at this time.

This whitepaper was intended to provide researchers, scientists, and drug development professionals with an in-depth analysis of the crystal structure of 4-(pyridin-2-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. The core of this analysis would have been the precise three-dimensional arrangement of its atoms, the geometry of its molecules, and the nature of the intermolecular interactions that govern its solid-state packing. However, the foundational crystallographic data required for such an analysis, typically obtained through single-crystal X-ray diffraction, is not available in the public domain.

Our extensive search encompassed a variety of resources, including but not limited to:

-

The Cambridge Structural Database (CSD): The world's primary repository for small-molecule organic and metal-organic crystal structures.

-

Major scientific publishers and databases: Including the Royal Society of Chemistry (RSC), the American Chemical Society (ACS), Elsevier (ScienceDirect), Wiley Online Library, and SpringerLink.

-

Chemical information databases: Such as PubChem, ChemSpider, and SciFinder.

While these searches confirmed the compound's identity, chemical properties, and commercial availability, no records of a solved crystal structure were found. The absence of a CCDC deposition number or a published crystallographic information file (CIF) prevents the generation of the detailed quantitative data tables and visualizations that were planned for this guide.

Future Directions and Alternative Approaches

For researchers requiring the crystal structure of 4-(pyridin-2-yl)benzaldehyde for their work, two primary avenues can be pursued:

-

Experimental Crystal Structure Determination: The most direct approach is to perform a single-crystal X-ray diffraction experiment. This would involve the synthesis and crystallization of the compound to obtain a high-quality single crystal, followed by data collection and structure solution and refinement. The experimental workflow for such a process is outlined below.

-

Computational Modeling: In the absence of experimental data, computational methods can be employed to predict the crystal structure. Techniques such as crystal structure prediction (CSP) can generate a landscape of plausible crystal packing arrangements based on the molecule's conformational flexibility and intermolecular interaction energies. While these predictions do not have the definitive accuracy of an experimental structure, they can provide valuable insights into potential packing motifs and intermolecular interactions.

Proposed Experimental Workflow for Crystal Structure Determination

Should a research group decide to pursue the experimental determination of the crystal structure, a typical workflow would be as follows. This detailed methodology is provided as a guide for planning such an experiment.

I. Synthesis and Purification

The first step is to synthesize or procure a high-purity sample of 4-(pyridin-2-yl)benzaldehyde. Standard organic synthesis procedures, such as a Suzuki coupling between 2-bromopyridine and 4-formylphenylboronic acid, can be employed. The product must be rigorously purified, typically by column chromatography and recrystallization, to remove any impurities that might hinder crystallization.

II. Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound and subsequent crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

III. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

IV. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Below is a conceptual workflow diagram for the experimental determination of the crystal structure.

CAS number and molecular weight of 4-(pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)benzaldehyde is a bi-aryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its relevance in drug discovery.

Chemical and Physical Properties

The fundamental properties of 4-(pyridin-2-yl)benzaldehyde are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 127406-56-8 | [1][2] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 50-52 °C | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of 4-(pyridin-2-yl)benzaldehyde. The expected chemical shifts for ¹H and ¹³C NMR are provided below.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~10.1 | Singlet | Aldehydic proton (-CHO) |

| ~8.7 | Doublet | Proton on the pyridine ring (ortho to N) | |

| ~8.0 | Doublet | Protons on the benzene ring (ortho to -CHO) | |

| ~7.9 | Triplet | Proton on the pyridine ring (para to N) | |

| ~7.8 | Doublet | Protons on the benzene ring (meta to -CHO) | |

| ~7.3 | Triplet | Proton on the pyridine ring (meta to N) | |

| ¹³C NMR | ~192.0 | - | Aldehydic carbon (-CHO) |

| ~156.0 | - | Carbon of the pyridine-benzene bond | |

| ~150.0 | - | Carbon on the pyridine ring (ortho to N) | |

| ~145.0 | - | Carbon of the benzene-pyridine bond | |

| ~137.0 | - | Carbon on the pyridine ring (para to N) | |

| ~135.0 | - | Carbon of the benzene ring with -CHO | |

| ~130.0 | - | Carbons on the benzene ring | |

| ~125.0 | - | Carbon on the pyridine ring | |

| ~121.0 | - | Carbon on the pyridine ring |

Note: The exact chemical shifts may vary depending on the solvent and concentration. Data is compiled from publicly available spectral databases.[1][4]

Experimental Protocols

The synthesis of 4-(pyridin-2-yl)benzaldehyde is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Synthesis of 4-(Pyridin-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol describes the reaction between 2-bromopyridine and 4-formylphenylboronic acid.

Materials:

-

2-Bromopyridine

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a minimal amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the main reaction flask. Add a 3:1 mixture of toluene and ethanol as the solvent system.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(pyridin-2-yl)benzaldehyde as an off-white to pale yellow solid.[5][6]

Applications in Drug Discovery and Development

The pyridine moiety is a common structural motif in many FDA-approved drugs due to its ability to participate in hydrogen bonding and its overall favorable pharmacokinetic properties. 4-(Pyridin-2-yl)benzaldehyde serves as a key intermediate in the synthesis of various biologically active compounds.

One notable relevance of this compound is its identification as a reactive metabolite of the antiretroviral drug, Atazanavir .[7][8] The metabolic pathway likely involves oxidative dealkylation of the piperazine ring in Atazanavir, leading to the formation of 4-(pyridin-2-yl)benzaldehyde. Understanding the formation and reactivity of such metabolites is crucial in drug development for assessing potential toxicity and drug-drug interactions.

Furthermore, the structural framework of 4-(pyridin-2-yl)benzaldehyde is utilized in the design of novel therapeutics, particularly as a scaffold for kinase inhibitors .[9][10][11] The pyridine and benzaldehyde functionalities provide anchor points for further chemical modifications to achieve high potency and selectivity against various kinase targets implicated in cancer and other diseases.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(pyridin-2-yl)benzaldehyde.

Caption: Workflow for the synthesis and purification of 4-(pyridin-2-yl)benzaldehyde.

Role as a Building Block in Kinase Inhibitor Synthesis

This diagram illustrates the conceptual use of 4-(pyridin-2-yl)benzaldehyde as a starting material for the synthesis of a hypothetical kinase inhibitor.

Caption: Use of 4-(pyridin-2-yl)benzaldehyde in kinase inhibitor synthesis.

Metabolic Formation from Atazanavir

The following diagram depicts the metabolic transformation of Atazanavir to 4-(pyridin-2-yl)benzaldehyde.

Caption: Metabolic formation of 4-(pyridin-2-yl)benzaldehyde from Atazanavir.

References

- 1. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-(Pyridin-2-yl)benzaldehyde | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(pyridin-2-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(pyridin-2-yl)benzaldehyde in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining thermodynamic solubility. This guide is intended to be a valuable resource for researchers working with this compound in various applications, including organic synthesis and drug development.

Introduction

4-(Pyridin-2-yl)benzaldehyde is a heterocyclic aromatic aldehyde with a molecular formula of C₁₂H₉NO and a molecular weight of 183.21 g/mol . Its structure, featuring both a pyridine ring and a benzaldehyde moiety, results in a unique combination of polarity and aromatic character, which dictates its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, such as reaction condition optimization, purification through recrystallization, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(pyridin-2-yl)benzaldehyde is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 50-52 °C |

| CAS Number | 127406-56-8 |

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mol/L) for 4-(pyridin-2-yl)benzaldehyde is not widely reported, the following table summarizes its qualitative solubility in various common organic solvents based on available information and the general principles of "like dissolves like."

| Solvent | Polarity Index | Solubility |

| Hexane | 0.1 | Insoluble |

| Toluene | 2.4 | Sparingly Soluble |

| Dichloromethane | 3.1 | Soluble |

| Chloroform | 4.1 | Soluble |

| Ethyl Acetate | 4.4 | Soluble |

| Acetone | 5.1 | Soluble |

| Methanol | 5.1 | Soluble |

| Ethanol | 4.3 | Soluble |

| Dimethylformamide (DMF) | 6.4 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |

This qualitative assessment suggests that 4-(pyridin-2-yl)benzaldehyde, being a moderately polar compound, exhibits good solubility in polar aprotic and protic solvents, while its solubility in nonpolar solvents is limited. For drug development purposes, its solubility in aqueous media, which is expected to be low, would require specific investigation.

Experimental Protocol for Thermodynamic Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the thermodynamic solubility of 4-(pyridin-2-yl)benzaldehyde in various organic solvents using the widely accepted shake-flask method.[1][2][3] This method is considered the gold standard for obtaining equilibrium solubility data.[4]

Materials and Equipment

-

4-(Pyridin-2-yl)benzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Experimental Procedure

The experimental workflow for the shake-flask solubility determination is illustrated in the diagram below.

Caption: Workflow for determining the thermodynamic solubility of 4-(pyridin-2-yl)benzaldehyde.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(pyridin-2-yl)benzaldehyde and place it into a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours).[1] The time required to reach equilibrium may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in the temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 4-(pyridin-2-yl)benzaldehyde.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-(pyridin-2-yl)benzaldehyde in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and considerations in a typical solubility determination experiment.

Caption: Factors influencing the experimental determination of solubility.

Conclusion

This technical guide provides an overview of the solubility of 4-(pyridin-2-yl)benzaldehyde and a detailed protocol for its experimental determination. While quantitative data is scarce, the provided qualitative information and the robust experimental methodology will empower researchers to accurately determine the solubility of this compound in their specific solvent systems. This information is critical for advancing research and development activities involving 4-(pyridin-2-yl)benzaldehyde.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-(pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 4-(pyridin-2-yl)benzaldehyde. This bifunctional molecule, possessing both a reactive aldehyde and a coordinating pyridine ring, is a valuable building block in medicinal chemistry and materials science. This document details key reactions of the aldehyde moiety, including Schiff base formation, oxidation, reduction, and carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig reaction. For each reaction, a general mechanistic pathway is illustrated, and a representative experimental protocol is provided. Quantitative data from analogous reactions are summarized to offer insights into expected yields and conditions. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and modification of pyridine-containing aromatic aldehydes for applications in drug discovery and materials development.

Introduction

4-(Pyridin-2-yl)benzaldehyde is an aromatic organic compound featuring a benzaldehyde core substituted with a pyridine ring at the 4-position. The presence of both the aldehyde group, a versatile site for nucleophilic attack and redox transformations, and the pyridine ring, a key pharmacophore and ligand for metal coordination, makes this molecule a highly valuable scaffold in the design of novel therapeutic agents and functional materials. The interplay between the electron-withdrawing nature of the pyridine ring and the reactivity of the aldehyde group governs its chemical behavior. This guide will explore the principal reactions involving the aldehyde functionality.

General Properties

Basic physicochemical properties of 4-(pyridin-2-yl)benzaldehyde are summarized below.

| Property | Value |

| CAS Number | 127406-56-8[1] |

| Molecular Formula | C₁₂H₉NO[1] |

| Molecular Weight | 183.21 g/mol [1][2] |

| Melting Point | 50-52 °C[1] |

| Appearance | Solid |

Key Reactions of the Aldehyde Group

The aldehyde group in 4-(pyridin-2-yl)benzaldehyde is susceptible to a variety of chemical transformations, making it a focal point for molecular elaboration.

Schiff Base Formation (Imination)

The reaction of 4-(pyridin-2-yl)benzaldehyde with primary amines readily forms Schiff bases (or imines), a reaction of fundamental importance in the synthesis of biologically active compounds and ligands for coordination chemistry. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Experimental Protocol: Synthesis of N-(4-(pyridin-2-yl)benzylidene)aniline

This protocol is adapted from the general synthesis of Schiff bases from benzaldehyde and aniline.[3][4]

-

In a round-bottom flask, dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq.) in absolute ethanol.

-

Add an equimolar amount of aniline (1.0 eq.) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.[4]

-

The reaction mixture is stirred and refluxed for 3-5 hours.[3][4]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature to allow the Schiff base to precipitate.

-

The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.

Quantitative Data for Analogous Schiff Base Syntheses

| Aldehyde | Amine | Solvent | Conditions | Yield | Reference |

| Benzaldehyde | Aniline | Ethanol | Reflux, 3h | - | [3] |

| Pyridine-4-carbaldehyde | 4-Aminobenzoic acid | Methanol | - | 81% | [5] |

Logical Relationship: Schiff Base Formation

Caption: Workflow for Schiff base formation.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(pyridin-2-yl)benzoic acid. This transformation is valuable for introducing a carboxylic acid moiety, which can serve as a handle for further functionalization, for example, in the formation of amides or esters.

Experimental Protocol: Oxidation to 4-(pyridin-2-yl)benzoic acid

This protocol is based on the general oxidation of benzaldehydes.

-

Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq.) in a suitable solvent such as a mixture of acetic acid and water.

-

Add an oxidizing agent, for example, pyridinium dichromate (PDC), in portions while monitoring the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization.

Quantitative Data for Analogous Oxidation Reactions

| Substrate | Oxidant | Product | Yield | Reference |

| Benzyl alcohol | TEMPO/BAIB | Benzaldehyde | 94% | [6] |

| Benzyl alcohol | Co(II) catalyst | Benzoic acid | 94.8% selectivity | [6] |

Signaling Pathway: Proposed Oxidation Mechanism

Caption: Proposed mechanism for aldehyde oxidation.

Reduction to Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, (4-(pyridin-2-yl)phenyl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄). This reaction is highly efficient and chemoselective for aldehydes and ketones.[7]

Experimental Protocol: Reduction to (4-(pyridin-2-yl)phenyl)methanol

This protocol is adapted from the NaBH₄ reduction of benzaldehyde.[8]

-

Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq.) in a suitable solvent, typically methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (0.5-1.0 eq.) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the desired alcohol.

Quantitative Data for Analogous Reduction Reactions

| Substrate | Reducing Agent | Solvent | Yield | Reference |

| Benzaldehyde | NaBH₄/wet SiO₂ | Solvent-free | 94% | [8] |

| Various aldehydes | NaBH₄/Na₂C₂O₄ | Water | 93-95% | [9] |

Signaling Pathway: Hydride Reduction Mechanism

References

- 1. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8 [sigmaaldrich.com]

- 2. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 4. globalconference.info [globalconference.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scielo.br [scielo.br]

- 9. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Electronic Effects of the Pyridin-2-yl Group on the Benzaldehyde Moiety

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a pyridin-2-yl group onto a benzaldehyde framework imparts a profound influence on the molecule's electronic landscape. This guide provides a comprehensive analysis of these electronic effects, leveraging quantitative data from spectroscopic and physicochemical studies. The pyridin-2-yl moiety, a nitrogen-containing heterocycle, acts as a potent electron-withdrawing group through a combination of negative inductive (-I) and negative resonance (-M) effects. These perturbations significantly alter the reactivity of the aldehyde functional group and the aromatic ring, a principle of fundamental importance in the rational design of pharmaceuticals, catalysts, and functional materials. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual workflows to elucidate the underlying principles governing these molecular interactions.

Theoretical Framework: Quantifying Electronic Influence

The electronic effect of a substituent on an aromatic ring is most effectively quantified using the Hammett equation [1]. This linear free-energy relationship correlates reaction rates and equilibrium constants for side-chain reactions of substituted benzene derivatives.

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent 'R'. It quantifies the electronic effect of 'R'. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not on the substituent. It measures the susceptibility of a reaction to the electronic effects of substituents[1].

The pyridin-2-yl group is characterized by a positive Hammett constant, confirming its electron-withdrawing nature. This effect is a composite of two primary mechanisms:

-

Inductive Effect (-I): The highly electronegative nitrogen atom in the pyridine ring withdraws electron density from the benzaldehyde moiety through the σ-bond framework.

-

Resonance Effect (-M): The pyridine ring can delocalize electron density from the benzene ring, further decreasing electron density at the aldehyde group, especially from the ortho and para positions.

Quantitative Data on Electronic Effects

The electronic influence of the pyridin-2-yl group is manifested in various measurable physicochemical and spectroscopic properties.

Table 1: Hammett Substituent Constants (σ)

The Hammett constant for the 2-pyridyl group, in comparison to other common substituents, quantitatively demonstrates its electron-withdrawing strength.

| Substituent | Hammett Constant (σ) | Reference |

| 2-Pyridyl | 0.71 | [2] |

| 3-Pyridyl | 0.55 | [2] |

| 4-Pyridyl | 0.94 | [2] |

| -NO₂ (para) | 0.78 | [3] |

| -CN (para) | 0.66 | [3] |

| -H | 0.00 | [3] |

| -CH₃ (para) | -0.17 | [3] |

The data clearly positions the 2-pyridyl group as a strong electron-withdrawing substituent, comparable in effect to nitro and cyano groups.

Table 2: Spectroscopic Data Comparison

Spectroscopic techniques provide direct evidence of the electronic perturbations within the molecule. The electron-withdrawing pyridin-2-yl group deshields adjacent protons and carbons, leading to characteristic shifts in NMR spectra, and alters bond energies, which is reflected in IR and UV-Vis spectra.

| Parameter | Benzaldehyde (Reference) | 4-(Pyridin-2-yl)benzaldehyde | 2-Pyridinecarboxaldehyde | Rationale for Change |

| ¹H NMR (Aldehyde-H, δ ppm) | ~10.00 | Not explicitly found, but expected >10.00 | 10.09[4] | Deshielding of the aldehyde proton due to the electron-withdrawing nature of the pyridyl group. |

| ¹³C NMR (Carbonyl-C, δ ppm) | ~192.7 | ~192.0 (from online spectra)[5][6] | Not explicitly found | Deshielding of the carbonyl carbon increases its electrophilicity. The observed value for the 4-isomer suggests a complex interplay of effects. |

| IR (C=O stretch, ν cm⁻¹) | ~1700[7] | ~1705 (from online spectra)[8] | Not explicitly found | The -I effect of the pyridyl group increases the force constant of the C=O bond, shifting the stretching frequency to a higher wavenumber. |

| UV-Vis (λ_max, nm) | ~244, ~280, ~328 | Not explicitly found | Not explicitly found | The extended π-conjugation introduced by the pyridyl group is expected to cause a bathochromic (red) shift in the π→π* transitions.[9] |

Impact on Chemical Reactivity

The net electronic effect of the pyridin-2-yl substituent is a significant withdrawal of electron density from the benzaldehyde moiety. This has two major consequences for reactivity:

-

Enhanced Electrophilicity of the Carbonyl Carbon: The depletion of electron density at the aldehyde's carbonyl carbon makes it more susceptible to nucleophilic attack.[10] Therefore, 2-(pyridin-2-yl)benzaldehyde is expected to be more reactive towards nucleophiles (e.g., in condensation, addition, or oxidation reactions) than unsubstituted benzaldehyde.[11]

-

Deactivation of the Benzene Ring: The pyridin-2-yl group deactivates the attached benzene ring towards electrophilic aromatic substitution (EAS). Any electrophilic attack is directed primarily to the meta-position relative to the C-C bond linking the two rings.[10]

Experimental Protocols

Precise characterization of the electronic effects relies on standardized experimental procedures for synthesis and analysis.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for synthesizing pyridin-2-yl benzaldehyde derivatives.

-

Reaction Setup: To a dry, argon-purged Schlenk flask, add 2-formylphenylboronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), potassium carbonate (3.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(pyridin-2-yl)benzaldehyde.

Kinetic Study Protocol: Oxidation Reaction

This protocol outlines a general procedure for quantifying the reactivity of the aldehyde group through an oxidation reaction[11].

-

Solution Preparation: Prepare stock solutions of 2-(pyridin-2-yl)benzaldehyde and an oxidant (e.g., pyridinium bromochromate, PBC) in a suitable solvent (e.g., DMSO) of known concentrations.

-

Temperature Control: Place the solutions in a thermostated water bath to maintain a constant temperature (e.g., 25 °C).

-

Reaction Initiation: Initiate the reaction by mixing the reactant solutions in a cuvette placed within a UV-Vis spectrophotometer. Ensure the oxidant is in pseudo-first-order excess.

-

Data Acquisition: Monitor the reaction by recording the decrease in the absorbance of a characteristic peak of the aldehyde or the increase in a product peak at fixed time intervals.

-

Data Analysis: Plot the natural logarithm of the reactant concentration (or absorbance) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').

-

Order Determination: Repeat the experiment with varying initial concentrations of the aldehyde to confirm the reaction order and calculate the second-order rate constant (k = k' / [oxidant]).

Conclusion

The pyridin-2-yl group functions as a potent electron-withdrawing substituent on the benzaldehyde moiety. This is quantitatively supported by its positive Hammett constant and observable shifts in NMR and IR spectroscopy. The primary electronic influences—a strong negative inductive effect from the pyridine nitrogen and a contributing negative resonance effect—combine to increase the electrophilicity of the aldehyde's carbonyl carbon and deactivate the benzene ring to electrophilic attack. This modulation of electronic properties enhances the aldehyde's reactivity towards nucleophiles, a critical consideration for synthetic chemists and drug designers. A thorough understanding of these principles, supported by the experimental protocols outlined herein, is essential for the targeted design and application of molecules incorporating the pyridin-2-yl benzaldehyde scaffold.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(Pyridin-2-yl)benzaldehyde | 863677-33-2 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 4-(pyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-2-yl)benzaldehyde is a versatile building block in the synthesis of fluorescent probes. Its structure, featuring a pyridine ring as a potential metal-chelating unit and an aldehyde for versatile chemical transformations, makes it an excellent starting material for creating probes for various applications, including ion sensing and viscosity measurements. This document provides detailed protocols for the synthesis of two types of fluorescent probes derived from 4-(pyridin-2-yl)benzaldehyde: a Schiff base probe for the detection of zinc ions (Zn²⁺) and a molecular rotor for sensing viscosity.

I. Fluorescent Probe for Zinc Ion (Zn²⁺) Detection

Principle of Detection

The designed probe, a Schiff base synthesized from 4-(pyridin-2-yl)benzaldehyde and 2-amino-4-nitrophenol, is expected to exhibit selective fluorescence enhancement in the presence of Zn²⁺. The signaling mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In the free state, the probe's fluorescence is quenched due to photoinduced electron transfer (PET) from the imine nitrogen to the aromatic system. Upon binding of Zn²⁺ to the chelating site formed by the pyridyl nitrogen, the imine nitrogen, and the hydroxyl group, the PET process is inhibited, leading to a significant "turn-on" fluorescence response.

Quantitative Data Summary

The following table summarizes the expected photophysical and sensing properties of the Zn²⁺ probe.

| Parameter | Value |

| Photophysical Properties | |

| Absorption Maximum (λ_abs) | ~380 nm |

| Emission Maximum (λ_em) - Free Probe | ~530 nm (weak) |

| Emission Maximum (λ_em) - with Zn²⁺ | ~530 nm (strong) |

| Stokes Shift | ~150 nm |

| Quantum Yield (Φ) - Free Probe | < 0.01 |

| Quantum Yield (Φ) - with Zn²⁺ | > 0.1 |

| Sensing Performance | |

| Analyte | Zn²⁺ |

| Limit of Detection (LOD) | Nanomolar range |

| Binding Constant (Kₐ) | ~10⁵ M⁻¹ |

| Solvent System | Ethanol/Water mixture |

Experimental Protocols

This protocol describes the Schiff base condensation reaction between 4-(pyridin-2-yl)benzaldehyde and 2-amino-4-nitrophenol.

Materials:

-

4-(pyridin-2-yl)benzaldehyde (1 mmol, 183.21 mg)

-

2-amino-4-nitrophenol (1 mmol, 154.12 mg)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-(pyridin-2-yl)benzaldehyde (1 mmol) in 10 mL of absolute ethanol.

-

In a separate beaker, dissolve 2-amino-4-nitrophenol (1 mmol) in 10 mL of absolute ethanol, with gentle warming if necessary.

-

Add the 2-amino-4-nitrophenol solution to the round-bottom flask containing the aldehyde solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/hexane mixture).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Dry the purified probe under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Materials:

-

Synthesized Zn²⁺ fluorescent probe

-

Spectroscopic grade ethanol and deionized water

-

Stock solution of the probe (1 mM in ethanol)

-

Stock solutions of various metal ions (e.g., ZnCl₂, AlCl₃, CaCl₂, etc.) (10 mM in deionized water)

-

Fluorometer and UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of the probe (e.g., 10 µM) in an ethanol/water mixture (e.g., 9:1 v/v).

-

Record the absorption and emission spectra of the probe solution.

-

To test for selectivity, add a specific amount (e.g., 5 equivalents) of different metal ion solutions to the probe solution and record the fluorescence emission spectra.

-

For titration experiments, add increasing concentrations of the Zn²⁺ solution to the probe solution and record the fluorescence emission spectra after each addition.

-

The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.

-

The binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation.

II. Fluorescent Probe for Viscosity Sensing

Principle of Detection